3-(Methylimino-methyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylimino-methyl)-phenol is an organic compound that features a phenol group substituted with a methylimino-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylimino-methyl)-phenol can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst such as cyclometalated ruthenium complexes . This method proceeds under mild conditions (60°C) and uses sodium hydroxide as a base.
Another method involves the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide, followed by bromination and subsequent reaction with methylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylimino-methyl)-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(Methylimino-methyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylimino-methyl)-phenol involves its interaction with various molecular targets and pathways. For instance, it can undergo photoisomerization, where light-induced changes in its structure lead to different isomeric forms . This process can affect its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
3-(Methylimino-methyl)-phenol can be compared to other similar compounds such as:
Ketamine analogues: These compounds share structural similarities and have been studied for their pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable building block in organic synthesis and a subject of interest in biological and medicinal research.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-(methyliminomethyl)phenol |
InChI |
InChI=1S/C8H9NO/c1-9-6-7-3-2-4-8(10)5-7/h2-6,10H,1H3 |
InChI Key |
XTIWTJKURXBPMT-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.